(S)-3-Aminotetrahydrofuran
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Overview
Description
(S)-3-Aminotetrahydrofuran is a chiral amine derivative of tetrahydrofuran, a heterocyclic organic compound It is characterized by the presence of an amino group at the third position of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminotetrahydrofuran typically involves the following steps:
Starting Material: The process begins with the preparation of tetrahydrofuran.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amination: The amino group is introduced at the third position using reagents such as ammonia or amines under specific reaction conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to achieve high yields and enantioselectivity.
Continuous Flow Processes: To enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Aminotetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various amine derivatives, oxides, and substituted tetrahydrofuran compounds.
Scientific Research Applications
(S)-3-Aminotetrahydrofuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-Aminotetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
®-3-Aminotetrahydrofuran: The enantiomer of (S)-3-Aminotetrahydrofuran with different stereochemistry.
Tetrahydrofuran: The parent compound without the amino group.
3-Hydroxytetrahydrofuran: A similar compound with a hydroxyl group instead of an amino group.
Uniqueness: this compound is unique due to its chiral nature and the presence of an amino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3S)-oxolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHRQMEIYLZFZ-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104530-79-2 |
Source
|
Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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